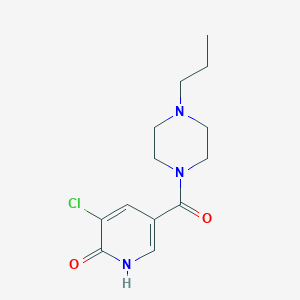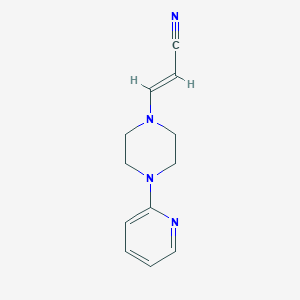![molecular formula C16H19N5OS B7554162 N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the central nervous system, platelets, and smooth muscle cells. P2Y1 receptor activation is involved in several physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 is a valuable tool for investigating the role of P2Y1 receptors in these processes.
Mécanisme D'action
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and blocking the binding of the endogenous ligand, ADP. This prevents the activation of the receptor and the downstream signaling pathways involved in platelet aggregation, vasoconstriction, and neurotransmitter release.
Biochemical and physiological effects:
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has several biochemical and physiological effects, which are related to the inhibition of P2Y1 receptor activation. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine inhibits ADP-induced platelet aggregation, reduces vasoconstriction in isolated blood vessels, and decreases neurotransmitter release in the central nervous system. These effects suggest that P2Y1 receptor activation is involved in these processes and that N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate them further.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific investigation of this receptor's role in different physiological processes. Additionally, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine is a potent antagonist, with a low IC50 value, which makes it an effective tool for inhibiting P2Y1 receptor activation. However, one limitation of using N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine is its relatively low solubility in aqueous solutions, which can make it challenging to prepare solutions for experiments.
Orientations Futures
There are several future directions for the use of N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in scientific research. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation, pain, and cancer. Additionally, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used in combination with other drugs to investigate potential synergistic effects in the inhibition of P2Y1 receptor activation. Furthermore, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be modified to improve its solubility and pharmacokinetic properties, which can enhance its efficacy and suitability for clinical use.
Méthodes De Synthèse
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be synthesized by several methods, including the reaction of 2-methoxyethylthiol with 4-bromoethylphenylamine, followed by the reaction with 6-chloropurine. Another method involves the reaction of 4-bromoethylphenylamine with 6-chloropurine, followed by the reaction with 2-methoxyethylthiol. Both methods result in the formation of N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine as a white solid.
Applications De Recherche Scientifique
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has been used in various scientific studies to investigate the role of P2Y1 receptors in different physiological processes. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has been shown to inhibit platelet aggregation induced by ADP, a P2Y1 receptor agonist. This suggests that P2Y1 receptor activation is involved in platelet aggregation and that N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate this process further.
Propriétés
IUPAC Name |
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11(12-3-5-13(6-4-12)23-8-7-22-2)21-16-14-15(18-9-17-14)19-10-20-16/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIVKXOZVVONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)